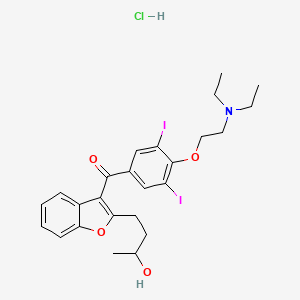
3'-Hydroxy-amiodarone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxy-amiodarone Hydrochloride is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac dysrhythmias. This compound is characterized by the presence of a hydroxyl group at the 3’ position of the amiodarone molecule, which may influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-amiodarone Hydrochloride typically involves multiple steps, starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst . The key steps include:
- Formation of 2-butylbenzofuran.
- Conversion to 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
- Iodination to form 2-butyl-3-(3,5-diiodine-4-hydroxybenzoyl)benzofuran.
- Final reaction to obtain (2-butyl-3-benzofuryl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, known as amiodarone hydrochloride .
Industrial Production Methods: The industrial production of 3’-Hydroxy-amiodarone Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Hydroxy-amiodarone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
Applications De Recherche Scientifique
3’-Hydroxy-amiodarone Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3’-Hydroxy-amiodarone Hydrochloride is similar to that of amiodarone. It primarily acts as a class III antiarrhythmic agent by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells . The compound may also interact with other ion channels and receptors, contributing to its overall antiarrhythmic effects .
Comparaison Avec Des Composés Similaires
Amiodarone: The parent compound, widely used as an antiarrhythmic medication.
Dronedarone: A derivative of amiodarone with a similar mechanism of action but fewer side effects.
Sotalol: Another class III antiarrhythmic agent with different structural features.
Uniqueness: 3’-Hydroxy-amiodarone Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which may influence its pharmacokinetics and interactions with biological targets. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C25H30ClI2NO4 |
|---|---|
Poids moléculaire |
697.8 g/mol |
Nom IUPAC |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO4.ClH/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29;/h6-9,14-16,29H,4-5,10-13H2,1-3H3;1H |
Clé InChI |
VPSIRNRYUTVXSU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
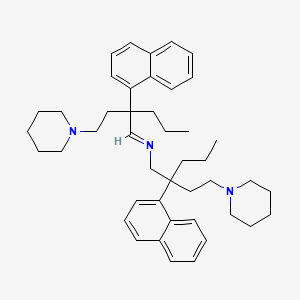
![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)
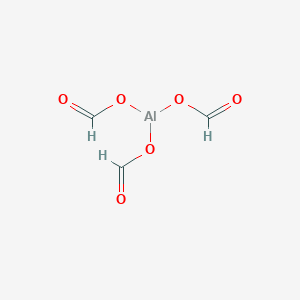
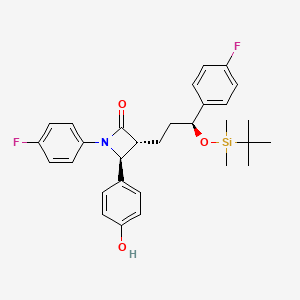
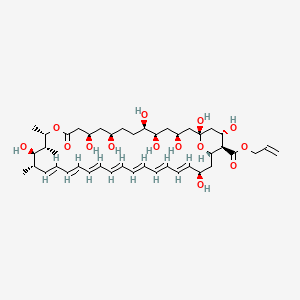

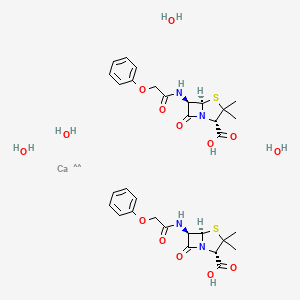


![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
